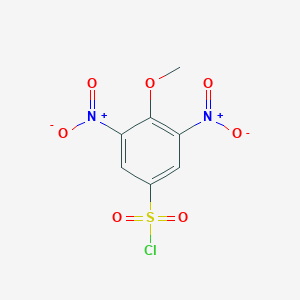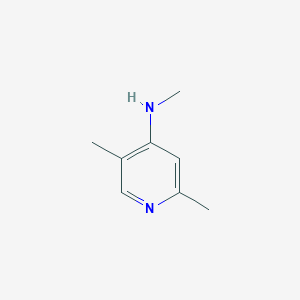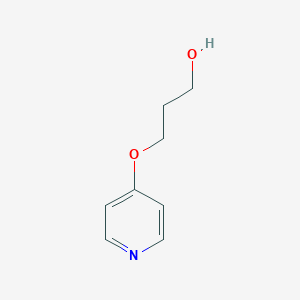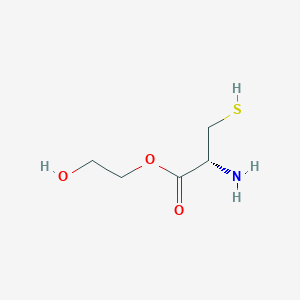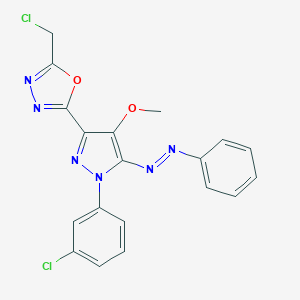
3,4,5-Trifluoroaniline
Overview
Description
3,4,5-Trifluoroaniline: is an organic compound with the molecular formula C6H4F3N . It is a derivative of aniline, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3, 4, and 5 positions. This compound is known for its electron-deficient nature, making it a valuable building block in organic synthesis and various industrial applications .
Mechanism of Action
Target of Action
3,4,5-Trifluoroaniline is an aniline building block with three fluorine atoms at 3-, 4-, and 5-positions . It is often used as an electron-deficient aniline for substrate scope study in organic synthesis . The primary targets of this compound include single-wall carbon nanotubes (SWCNTs) and the hepatitis B virus .
Mode of Action
This compound interacts with its targets in a few ways. It can functionalize SWCNTs, generating distinct fluorescence bands at longer wavelengths from the emission of SWCNTs . This functionalization is performed in one pot with this compound, SWCNTs, sodium nitrite, and chlorosulfonic acid . Additionally, a capsid assembly modulator that inhibits the replication of the hepatitis B virus can be synthesized from this compound .
Biochemical Pathways
It is known that the compound plays a role in the functionalization of swcnts and the synthesis of a capsid assembly modulator for the hepatitis b virus
Result of Action
The molecular and cellular effects of this compound’s action include the production of distinct fluorescence bands at longer wavelengths from the emission of functionalized SWCNTs . Additionally, the compound can inhibit the replication of the hepatitis B virus through the synthesis of a capsid assembly modulator .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the functionalization of SWCNTs is performed in one pot with this compound, SWCNTs, sodium nitrite, and chlorosulfonic acid The specific conditions under which these reactions occur can impact the compound’s action
Biochemical Analysis
Biochemical Properties
3,4,5-Trifluoroaniline is known to interact with various enzymes and proteins. For instance, it has been used to study Cytochrome P450 2E1/2A6-selective inhibition on metabolic activation of dimethylnitrosamine in human liver microsomes . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, a capsid assembly modulator that inhibits the replication of hepatitis B virus is synthesized from this compound .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms of action are dependent on the biochemical context and the specific biomolecules involved.
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues can involve various transporters or binding proteins It can also have effects on its localization or accumulation
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function can involve targeting signals or post-translational modifications that direct it to specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4,5-Trifluoroaniline can be synthesized from pentafluoroacetanilide through catalytic hydrodefluorination. Another method involves the synthesis from 5-bromo-1,2,3-trifluorobenzene .
Industrial Production Methods: Industrial production of this compound typically involves the use of advanced catalytic processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the removal of fluorine atoms and achieve the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,4,5-Trifluoroaniline can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: This compound is often involved in substitution reactions, where the fluorine atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions often involve the use of nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
- Oxidized derivatives
- Reduced amine derivatives
- Substituted aniline derivatives
Scientific Research Applications
Chemistry: 3,4,5-Trifluoroaniline is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also employed in the study of electron-deficient anilines in organic synthesis .
Biology: In biological research, this compound is used to study the inhibition of specific enzymes and pathways. It has been utilized in the development of enzyme inhibitors and other bioactive molecules .
Medicine: This compound is involved in the synthesis of active pharmaceutical ingredients (APIs) and has been studied for its potential therapeutic applications, including antiviral and anticancer properties .
Industry: this compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials. It is also employed in the development of new materials for various industrial applications .
Comparison with Similar Compounds
- 2,3,4-Trifluoroaniline
- 2,4,6-Trifluoroaniline
- 3,5-Difluoroaniline
- 4-Fluoroaniline
Comparison: 3,4,5-Trifluoroaniline is unique due to the specific positioning of the fluorine atoms, which imparts distinct electronic properties compared to other trifluoroaniline derivatives. This unique arrangement makes it particularly useful in applications requiring electron-deficient anilines, such as in the synthesis of specialized pharmaceuticals and advanced materials .
Properties
IUPAC Name |
3,4,5-trifluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRDJHHKIJHJHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369320 | |
| Record name | 3,4,5-Trifluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163733-96-8 | |
| Record name | 3,4,5-Trifluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163733-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,5-Trifluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 3,4,5-Trifluoroaniline be used to synthesize other useful compounds?
A: Yes, this compound serves as a valuable starting material for synthesizing various fluorinated organic compounds. One study demonstrated a regioselective procedure to introduce alcohols at the 3-position of this compound. [] This method, utilizing powdered NaOH and a crown ether catalyst in toluene, offers a scalable approach to creating diverse 3-alkoxy-4,5-difluoroaniline derivatives. This regioselective control is crucial for developing compounds with specific properties and applications.
Q2: Beyond its synthetic utility, does this compound exhibit other interesting properties?
A: Research suggests that this compound might have potential in material science and biomedical fields. One study explored its use in perovskite solar cell fabrication. [] Incorporating this compound iodide (TFAI) into the perovskite precursor led to improved crystallization and passivation of grain boundaries, ultimately enhancing the open circuit voltage of the solar cells. Furthermore, this compound's ability to enhance the dielectric properties of polymer nanocomposites has been investigated for potential use in dielectric elastomer actuators. [] This highlights the versatility of this compound and its potential applications in diverse fields.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(Trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B67842.png)
![ETHYL 8-BENZENESULFONYL-1,8-DIHYDRO-PYRROLO[2,3-B]INDOLE-2-CARBOXYLATE](/img/structure/B67844.png)

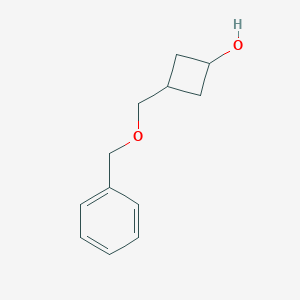
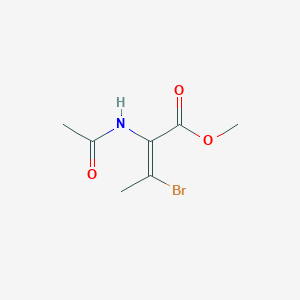


![6-Chloro-4-methyl-1H-benzo[d]imidazole](/img/structure/B67859.png)
![N-[(1R)-1-(4-chlorophenyl)ethyl]acetamide](/img/structure/B67861.png)
